1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide
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Description
1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H33FN4O2 and its molecular weight is 428.552. The purity is usually 95%.
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Biological Activity
1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide, also referred to by its CAS number 1223479-60-4, is a synthetic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H33FN4O2
- Molecular Weight : 428.5 g/mol
- Structural Features : The compound features a piperidine ring, a cyano group, and a fluorophenyl moiety, which are critical for its biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Modulation : Similar compounds have been shown to exhibit inhibitory activity against T-type calcium channels. This modulation can influence vascular tone and cardiac function, potentially lowering blood pressure without inducing reflex tachycardia .
- Kinase Inhibition : The compound may interact with various kinases, including VEGFR-2 and ERK-2. Such interactions are crucial in cancer biology as they can affect cell proliferation and survival .
- Cytotoxicity in Cancer Cells : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against specific cancer cell lines (e.g., HepG2), suggesting potential applications in oncology .
Efficacy Against Cancer Cell Lines
A study evaluated the anti-proliferative effects of related compounds on human liver cancer cell lines. A representative compound demonstrated an IC50 value of 11.3 μM against HepG2 cells and 4.5 μM against K562 cells, indicating significant cytotoxicity .
Vascular Effects
Research on similar piperidine derivatives has shown that they can effectively lower blood pressure in spontaneously hypertensive rats without causing common side effects associated with traditional L-type calcium channel blockers . This suggests that the compound could be beneficial for treating hypertension.
Data Table: Biological Activity Summary
Activity | Cell Line/Model | IC50 Value (μM) | Mechanism |
---|---|---|---|
Anti-proliferative | HepG2 | 11.3 | Kinase inhibition |
Anti-proliferative | K562 | 4.5 | Kinase inhibition |
Blood Pressure Reduction | Spontaneously Hypertensive Rats | N/A | Calcium channel modulation |
Properties
IUPAC Name |
1-[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]-N-[2-(2-fluorophenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FN4O2/c25-21-8-4-3-7-19(21)9-14-27-23(31)20-10-15-29(16-11-20)17-22(30)28-24(18-26)12-5-1-2-6-13-24/h3-4,7-8,20H,1-2,5-6,9-17H2,(H,27,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSGBSZVVVONLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCC(CC2)C(=O)NCCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.